(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride
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Overview
Description
(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride is a chemical compound that features a trifluoromethoxy group attached to a benzimidoyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group into the target molecule . The reaction conditions often include the use of a photoredox catalyst and visible light irradiation to achieve the desired transformation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted benzimidoyl derivatives .
Scientific Research Applications
(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique chemical properties make it a valuable tool for studying biological processes.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(Z)-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(Z)-N-hydroxy-4-(methoxy)benzimidoyl chloride: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1133426-66-0 |
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Molecular Formula |
C8H5ClF3NO2 |
Molecular Weight |
239.58 g/mol |
IUPAC Name |
(1E)-N-hydroxy-4-(trifluoromethoxy)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-1-3-6(4-2-5)15-8(10,11)12/h1-4,14H/b13-7+ |
InChI Key |
ARLPSFJRXOQYDS-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/Cl)OC(F)(F)F |
SMILES |
C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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